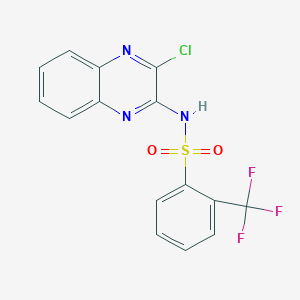
N-(3-chloroquinoxalin-2-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
Cat. No. B3372182
Key on ui cas rn:
877964-71-1
M. Wt: 387.8 g/mol
InChI Key: DBGXWMPLXLEJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673908B2
Procedure details


To a 7 mol/L solution of ammonia in methanol (4.0 mL), 2-(trifluoromethyl)benzenesulfonyl chloride (200 mg, 0.818 mmol) was added and the mixture was stirred at room temperature for 1 hour. After the reaction mixture was concentrated, 2,3-dichloroquinoxaline (162 mg, 0.818 mmol), potassium carbonate (113 mg, 0.818 mmol) and dimethyl sulfoxide (5.0 mL) were added to the residue, and the mixture was stirred at 150° C. for 1 hour. The reaction mixture was slowly added to a mixture (50 ml) of a 1% aqueous acetic acid solution and ice, and the mixture was stirred for 3 hours. The resulting solid was collected by filtration and purified by preparative thin-layer chromatography (chloroform/methanol=19/1). Further, slurry purification was performed using hexane, to give 2-(trifluoromethyl)-N-{3-chloroquinoxalin-2-yl}benzenesulfonamide (Compound AC) (97.0 mg, yield: 31%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]([F:15])([F:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11].[Cl:16][C:17]1[C:26](Cl)=[N:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1.C(=O)([O-])[O-].[K+].[K+]>CO.C(O)(=O)C.CS(C)=O>[F:2][C:3]([F:15])([F:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([NH:1][C:26]1[C:17]([Cl:16])=[N:18][C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:25]=1)(=[O:12])=[O:11] |f:3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=CC=C1)S(=O)(=O)Cl)(F)F
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
162 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1Cl
|
|
Name
|
|
|
Quantity
|
113 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
[Compound]
|
Name
|
mixture
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After the reaction mixture was concentrated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 150° C. for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by preparative thin-layer chromatography (chloroform/methanol=19/1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Further, slurry purification
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(C=CC=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 97 mg | |
| YIELD: PERCENTYIELD | 31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
